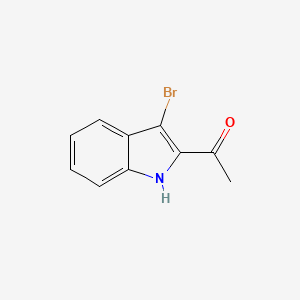![molecular formula C19H18N2O4S B2842733 methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-74-5](/img/structure/B2842733.png)
methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines a benzothiophene core with a pyrrole ring and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors
Formation of Benzothiophene Core: This step often involves the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under conditions that promote the formation of the benzothiophene ring.
Introduction of Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of Isopropylamino Group: The isopropylamino group is typically introduced through an amide formation reaction, using isopropylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: A beta-blocker with a similar isopropylamino group, used in the treatment of cardiovascular diseases.
Indole Derivatives: Compounds with a similar heterocyclic structure, often used in medicinal chemistry for their biological activity.
Uniqueness
Methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core with a pyrrole ring and an isopropylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
methyl 3-[2-[2-oxo-2-(propan-2-ylamino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11(2)20-18(23)16(22)13-8-6-10-21(13)15-12-7-4-5-9-14(12)26-17(15)19(24)25-3/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWWQQTZIWADCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2842652.png)

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2842661.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)


![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
